molecular formula C22H21FN4O3 B3019220 2-(4-Fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one CAS No. 941927-13-5

2-(4-Fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one

Cat. No.: B3019220
CAS No.: 941927-13-5
M. Wt: 408.433
InChI Key: JGAQMICUBIKKPI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a phenylpiperazine moiety attached to a pyridazinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.

    Attachment of the Methoxy Group: The methoxy group is typically introduced through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Coupling with Phenylpiperazine: The final step involves coupling the pyridazinone intermediate with phenylpiperazine using coupling reagents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one
  • 5-Methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one
  • 7-Chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Uniqueness

2-(4-Fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one is unique due to the presence of the fluorophenyl and methoxy groups, which may impart distinct chemical and biological properties compared to similar compounds. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3/c1-30-19-15-20(28)27(18-9-7-16(23)8-10-18)24-21(19)22(29)26-13-11-25(12-14-26)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAQMICUBIKKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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